2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE
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Overview
Description
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetonitrile group. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry, material science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [3+2] cycloaddition reactions between nitriles and azides.
Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Introduction of Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar structure but lacks the acetonitrile group.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring instead of a tetrazole ring.
Benzenepropanoic acid, 4-(1H-1,2,3,4-tetrazol-1-yl)-: Similar structure but with a propanoic acid group instead of an acetonitrile group.
Uniqueness
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETONITRILE is unique due to its combination of a tetrazole ring and an acetonitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-6-5-8-1-3-9(4-2-8)14-7-11-12-13-14/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKSMAJGWRWEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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